molecular formula C8H7ClFN B15243474 5-Chloro-7-fluoroindoline

5-Chloro-7-fluoroindoline

Cat. No.: B15243474
M. Wt: 171.60 g/mol
InChI Key: YWRQERGUSOWBKC-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoroindoline is a synthetic organic compound characterized by the presence of both chlorine and fluorine atoms attached to an indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoroindoline typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its efficiency, shorter reaction times, and high yields. The reaction is catalyzed by copper dipyridine dichloride (CuPy2Cl2) and conducted under microwave irradiation for 9-15 minutes, resulting in yields ranging from 64% to 92% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of microwave-assisted synthesis due to its scalability and eco-friendly nature. This method minimizes chemical waste and reduces production time, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indoline derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoroindoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity, allowing it to interact with various biological molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7ClFN

Molecular Weight

171.60 g/mol

IUPAC Name

5-chloro-7-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2

InChI Key

YWRQERGUSOWBKC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2F)Cl

Origin of Product

United States

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